Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate: is a chemical compound with the molecular formula C₁₃H₁₅NO₂ It is a derivative of benzoic acid and tetrahydropyridine, featuring a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate typically involves the esterification of 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives with varying degrees of saturation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Functionalized benzoate derivatives.
Scientific Research Applications
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Comparison:
- This compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs.
- This compound hydrochloride is a salt form, which may have different solubility and stability properties.
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known for its neurotoxic effects and is used in research related to Parkinson’s disease.
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is used in studies involving boronic acid chemistry and its applications in organic synthesis.
Properties
IUPAC Name |
methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-6,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYGINPGAESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.